Domperidone-d6 N-Oxide

Quantitative Bioanalysis LC-MS/MS Method Development Stable Isotope Dilution

Quantifying domperidone N-oxide metabolite with unlabeled internal standard causes unresolvable ion suppression and co-elution interference. Domperidone-d6 N-Oxide is the only isotopically matched SIL-IS that eliminates cross-talk while preserving identical matrix compensation. • +6 Da mass shift enables interference-free SRM transitions with <0.1 min co-elution and IS-normalized matrix factors within ±8% CV. • Non-exchangeable propyl-d6 labeling maintains isotopic enrichment ≥95% throughout sample preparation and analytical runs. • Supports ICH M10 bioequivalence studies and EP impurity C pharmacopoeial compliance testing with LOQ ~0.1 ng/mL by LC-MS/MS. Supplied with comprehensive CoA; batch-to-batch consistency guaranteed for multi-study reproducibility.

Molecular Formula C₂₂H₁₈D₆ClN₅O₃
Molecular Weight 447.93
Cat. No. B1157005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDomperidone-d6 N-Oxide
Synonyms5-Chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)(propyl-d6)]-1-oxido-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one;  Domperidine Impurity C-d6;  5-Chloro-1-[1-[3-[(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)(propyl-d6)]-4-piperidinyl]]-1,3-dihy
Molecular FormulaC₂₂H₁₈D₆ClN₅O₃
Molecular Weight447.93
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Domperidone-d6 N-Oxide: Deuterated EP Impurity C Standard


Domperidone-d6 N-Oxide (C₂₂H₁₈D₆ClN₅O₃, MW 447.93) is the stable isotope-labeled analog of Domperidone N-Oxide (Domperidone EP Impurity C, CAS 118435-03-3 unlabeled), an oxygenated Phase I metabolite of the gastrokinetic and antiemetic drug domperidone . The compound features six deuterium atoms incorporated at the propyl linker positions, providing a +6 Da mass shift relative to the unlabeled N-oxide (MW 441.91) while preserving near-identical physicochemical properties . It is manufactured as an analytical reference standard for LC-MS/MS-based quantification of domperidone N-oxide metabolite formation in biological matrices and for pharmacopoeial impurity compliance testing.

Workflow LC-MS/MS quantification of domperidone N-oxide metabolite in biological matrices
ISTD Role Isotopically matched deuterated internal standard for stable isotope dilution
Labeling Non-exchangeable propyl-d6 for consistent isotopic enrichment during sample preparation

Why Unlabeled or Parent-d6 Standards Cannot Substitute


Direct substitution with unlabeled Domperidone N-Oxide (EP Impurity C, MW 441.91) in LC-MS/MS quantification introduces unresolvable interference: the analyte and internal standard share identical precursor and product ion masses, precluding separate detection in selected reaction monitoring (SRM) mode. Using Domperidone-d6 (parent, MW 431.95) as a surrogate internal standard for the N-oxide metabolite fails because the two species exhibit different chromatographic retention, ionization efficiency, and fragmentation pathways, violating the fundamental assumption of identical matrix effect compensation [1]. Deuterated isotopologues, while generally providing co-elution within 0.05–0.15 min of the unlabeled target, must be position-matched to the specific analyte; a deuterated parent cannot substitute for a deuterated metabolite standard [2]. These constraints make Domperidone-d6 N-Oxide the only isotopically matched internal standard for accurate quantification of domperidone N-oxide in metabolic stability, reaction phenotyping, and regulatory bioequivalence studies.

Unlabeled Domperidone N-Oxide

Identical SRM precursor and product ions prevent separate detection; may compromise accurate metabolite quantification.

Parent Domperidone-d6

Different chromatographic retention and ionization efficiency may not correct matrix effects for the N-oxide metabolite.

Quantitative Differentiation: Comparator Evidence for Procurement


Mass Shift for Interference-Free SRM Detection

Domperidone-d6 N-Oxide (C₂₂H₁₈D₆ClN₅O₃) exhibits a molecular weight of 447.93 g/mol, representing a mass increment of +6.02 Da over unlabeled Domperidone N-Oxide (C₂₂H₂₄ClN₅O₃, MW 441.91 g/mol). This Δm/z of +6 for the protonated molecular ion [M+H]⁺ places the deuterated internal standard signal well outside the natural isotopic abundance envelope of the analyte (the [M+6] isotope peak of the unlabeled species contributes <0.1% relative abundance), ensuring baseline-resolved detection in SRM transitions without cross-talk interference [1]. In contrast, the unlabeled compound used as its own internal standard cannot be distinguished from the analyte signal by any mass spectrometric method [2].

Mass Shift
Head-to-head
ΔMW +6.02 Da
Exceeds isotopic separation threshold for SRM detection
Calculated from molecular formulas; ESI+ ion mode
Quantitative Bioanalysis LC-MS/MS Method Development Stable Isotope Dilution

Deuterium Labeling Site and Chromatographic Fidelity

Domperidone-d6 N-Oxide incorporates six deuterium atoms at the aliphatic propyl linker positions (1,1,2,2,3,3-d6), which are non-exchangeable carbon-bound hydrogens. This contrasts with labeling at heteroatom-bound positions (e.g., NH, OH) where deuterium can undergo back-exchange to protium in aqueous solution, leading to progressive loss of isotopic enrichment during sample preparation [1]. The alternative [13C6]-Domperidone-N-oxide (MW 447.87, isotopic enrichment ≥95% 13C) achieves co-elution that is chromatographically indistinguishable from the unlabeled analyte (Rt shift <0.01 min), whereas deuterated isotopologues typically exhibit a slight retention time shift (0.02–0.10 min earlier elution) due to the deuterium isotope effect on reversed-phase interactions [2]. However, 13C6 synthesis costs are substantially higher than deuterium labeling, and the 6-carbon labeling strategy requires a de novo multi-step synthesis from 13C-enriched precursors [2].

Labeling Fidelity
Cross-study comparable
D6 (non-exchangeable) vs. ¹³C6
Reported co-elution within 0.1 min; stable isotope behavior
Propyl-d6 avoids back-exchange; lower procurement cost vs. ¹³C6
Isotopic Integrity LC-MS Internal Standard Selection Metabolic Tracing

Chemical Purity Specifications for Reference Standards

Commercially sourced Domperidone-d6 N-Oxide is available at two distinct purity tiers: ≥98% (Coompo, HPLC-UV) and ≥95% (BenchChem, ClearSynth) [1]. The unlabeled Domperidone N-Oxide reference standard (EP Impurity C) is offered at min. 95% (CymitQuimica) to min. 98% (Shimadzu, Alsachim) depending on the vendor, with the monohydrate form (MW 459.94) also available [2]. For regulatory bioanalytical method validation under ICH M10, a minimum purity of 95% is generally accepted for internal standards, but impurity profiling in ANDA submissions benefits from the higher 98% grade to minimize unidentified peak contributions in chromatographic purity tests. The 98% grade of Domperidone-d6 N-Oxide reduces the risk of impurity-related signal suppression in LC-MS/MS by limiting total non-target material to ≤2% w/w.

Purity Grade
Specification review
≥98% (HPLC-UV)
High purity may reduce isobaric interference from impurities
Supports system suitability requirements in regulated bioanalysis
Reference Standard Quality Pharmacopoeial Compliance Analytical Method Validation

Pharmacopoeial Identity and Regulatory Applicability

Domperidone-d6 N-Oxide is the deuterated isotopologue of Domperidone EP Impurity C, a specified impurity in the European Pharmacopoeia monograph for domperidone. Structure elucidation and EP compliance have been established for the unlabeled parent, with EP limits specifying individual impurity acceptance criteria (typically NMT 0.25% w/w for any single impurity in the drug substance) . The deuterated analog is explicitly listed in vendor catalogs as 'Domperidone Impurity C-d6' and is recognized as suitable for ANDA analytical method development, method validation (AMV), and quality control (QC) applications during commercial production . While the unlabeled Impurity C is sufficient for HPLC-UV impurity profiling at 280 nm, the deuterated version becomes indispensable when the analytical method transitions to LC-MS/MS for trace-level quantification below the UV detection limit (LOQ ~0.06 µmol/L for domperidone and metabolites by fluorescence; typical MS/MS LOQ ~0.1–0.5 ng/mL) [1].

Method Bridging
Class-level inference
HPLC-UV to LC-MS/MS
Enables MS-based impurity method with EP identity traceability
MS/MS LOQ reported 10–100× lower than UV methods
ANDA Filing EP Compliance Impurity Method Validation

Matrix Effect Correction with Stable Isotope-Labeled IS

In LC-ESI-MS/MS quantification of domperidone and its metabolites from human plasma, the use of a stable isotope-labeled internal standard (SIL-IS) such as Domperidone-d6 N-Oxide corrects for matrix effects by co-eluting with the analyte and experiencing identical ion suppression or enhancement. A review of deuterated IS performance in quantitative LC-MS reports that structural analog internal standards (e.g., encainide, used in earlier domperidone HPLC-fluorescence assays) fail to track analyte-specific matrix effect variability, leading to accuracy deviations exceeding ±15% in hemolyzed or hyperlipidemic plasma lots [1]. In contrast, a deuterated IS that co-elutes within 0.1 min of the target analyte reduces inter-lot matrix effect variability (expressed as IS-normalized matrix factor) to within ±8% CV, well inside the ±15% acceptance criterion of EMA/ICH M10 [2]. The explicit recommendation from the domperidone metabolite identification literature is that deuterated standards should match the specific metabolite under investigation, not merely the parent drug [3].

Matrix Effect
Class-level inference
SIL-IS vs. analog IS
Matched SIL-IS may reduce matrix factor variability across plasma lots
Class-level CV ≤8% expected; within ±15% acceptance criterion
Matrix Effect Compensation Ionization Variability Bioanalytical Method Robustness

High-Value Application Scenarios


Regulated Bioanalytical Method Validation in Plasma

In bioequivalence (BE) and bioavailability (BA) studies requiring quantification of domperidone N-oxide metabolite in human plasma per ICH M10, Domperidone-d6 N-Oxide at 98% purity serves as the SIL-IS. The +6 Da mass shift enables SRM transitions free of isotopic cross-talk, while co-elution within 0.1 min of unlabeled Domperidone N-Oxide ensures IS-normalized matrix factors within ±8% CV across hemolyzed, lipemic, and normal plasma lots — meeting the ±15% acceptance criterion [1]. The non-exchangeable propyl-d6 labeling prevents deuterium loss during sample preparation, maintaining isotopic enrichment ≥95% throughout the analytical run.

CYP450 Reaction Phenotyping in Liver Microsomes

For in vitro drug-drug interaction (DDI) studies characterizing the cytochrome P450 isoforms responsible for domperidone N-oxidation, Domperidone-d6 N-Oxide enables quantitative tracking of metabolite formation rates in human liver microsomal incubations [1]. The deuterated IS corrects for differential ionization suppression caused by NADPH-regenerating system components and microsomal phospholipids. The compound's suitability for this application is supported by the published metabolite identification framework establishing N-oxidation as a major Phase I pathway for domperidone in humans [2].

ANDA Impurity Method Bridging to LC-MS/MS

For generic pharmaceutical manufacturers filing ANDAs, Domperidone-d6 N-Oxide bridges the sensitivity gap between the EP compendial HPLC-UV method (LOQ ~0.06 µmol/L for domperidone metabolites by fluorescence) and the trace-level detection required by modern LC-MS/MS (LOQ ~0.1–0.5 ng/mL) [1]. The deuterated Impurity C-d6 standard allows direct translation of the EP-specified impurity acceptance criteria (NMT 0.25% w/w for any single impurity) into a mass spectrometry-based method with enhanced sensitivity and specificity, while maintaining pharmacopoeial identity traceability [2].

Metabolite Tracing in Clinical Patient Samples

Building on the definitive domperidone metabolite identification study in gastroparesis patients, Domperidone-d6 N-Oxide can be deployed as the internal standard for absolute quantification of the N-oxide metabolite (one of the 12 characterized domperidone metabolites) in clinical plasma and urine samples [1]. This enables pharmacokinetic-pharmacodynamic modeling of N-oxide exposure in special populations where the N-oxidation pathway may be up- or down-regulated due to CYP3A4/3A5 polymorphisms or co-medication effects.

Application
Selection Property
Validation Focus
Plasma bioanalysis research
Isotopically matched deuterated SIL-IS
Matrix effect compensation and IS-normalized accuracy
In vitro metabolism studies
Metabolite-specific deuterated standard
Microsomal matrix effect correction
Impurity method transfer from HPLC-UV
Pharmacopoeial impurity identity traceability
MS/MS sensitivity and specificity
Metabolite quantification in human plasma research matrices
Metabolite-matched deuterated internal standard
N-oxide metabolite assay reliability
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